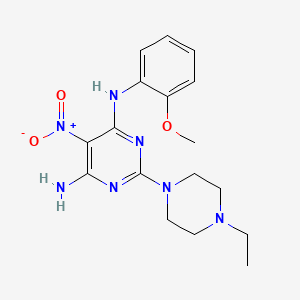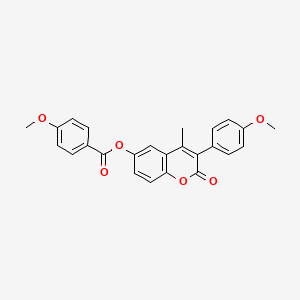![molecular formula C26H29N3O3S2 B11253412 2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11253412.png)
2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(azépan-1-ylsulfonyl)-4-méthylquinoléin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)éthanone est un composé organique complexe comprenant un noyau quinoléine, une partie indole et un groupe azépan-sulfonyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[6-(azépan-1-ylsulfonyl)-4-méthylquinoléin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)éthanone implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires quinoléine et indole, suivie de l'introduction du groupe azépan-sulfonyle. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de sulfuryle, l'azépan et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour la mise à l'échelle, en garantissant un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
2-{[6-(azépan-1-ylsulfonyl)-4-méthylquinoléin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, modifiant potentiellement sa réactivité et ses propriétés.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogénures ou des groupes alkyles.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, servant d'intermédiaire polyvalent en synthèse organique.
Biologie : Ses caractéristiques structurelles en font un candidat pour l'étude des interactions avec les macromolécules biologiques, conduisant potentiellement au développement de nouvelles sondes biochimiques ou de médicaments.
Médecine : La structure unique du composé peut présenter une activité pharmacologique, ce qui en fait un composé de tête potentiel pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-{[6-(azépan-1-ylsulfonyl)-4-méthylquinoléin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)éthanone implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les parties quinoléine et indole du composé peuvent faciliter la liaison à des sites spécifiques, modulant l'activité de ces cibles. Les voies impliquées pourraient inclure l'inhibition de l'activité enzymatique ou la modification de la signalisation des récepteurs, selon le contexte biologique spécifique.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinoline and indole derivatives.
Medicine: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-{[6-(AZEPANE-1-SULFONYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline and indole moieties can bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la quinoléine : Les composés comprenant un noyau quinoléine, comme la chloroquine, sont connus pour leur activité antipaludique.
Dérivés de l'indole : Les composés à base d'indole, comme l'indométhacine, sont largement utilisés en pharmacologie pour leurs propriétés anti-inflammatoires.
Composés azépan-sulfonyle : Ces composés sont moins courants, mais peuvent présenter des activités biologiques uniques en raison de la présence du cycle azépan.
Unicité
2-{[6-(azépan-1-ylsulfonyl)-4-méthylquinoléin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)éthanone est unique en raison de la combinaison de ses caractéristiques structurelles. La présence du groupe azépan-sulfonyle, ainsi que des parties quinoléine et indole, fournit un profil chimique distinct qui peut conduire à des interactions et des activités nouvelles non observées dans des analogues plus simples.
Propriétés
Formule moléculaire |
C26H29N3O3S2 |
|---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
2-[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C26H29N3O3S2/c1-19-16-25(33-18-26(30)29-15-12-20-8-4-5-9-24(20)29)27-23-11-10-21(17-22(19)23)34(31,32)28-13-6-2-3-7-14-28/h4-5,8-11,16-17H,2-3,6-7,12-15,18H2,1H3 |
Clé InChI |
WPVYZNAELPPZOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)SCC(=O)N4CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11253333.png)
![2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide](/img/structure/B11253335.png)
![6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253341.png)
![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253348.png)

![N-(2-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253374.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253386.png)

![N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253406.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)
